molecular formula C8H11ClN2O2 B1505795 2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one CAS No. 88093-48-5

2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one

Cat. No.: B1505795
CAS No.: 88093-48-5
M. Wt: 202.64 g/mol
InChI Key: HYHVRDPIPYBIRC-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a comprehensive description of the compound's structural features through its chemical name. The compound is officially recognized under Chemical Abstracts Service registry number 88093-48-5, ensuring its unique identification within chemical databases and literature. The molecular formula C8H11ClN2O2 accurately represents the atomic composition, indicating the presence of eight carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and two oxygen atoms within the molecular structure.

The structural identity of this compound can be precisely defined through various chemical notation systems, each providing complementary information about its molecular architecture. The canonical Simplified Molecular Input Line Entry System representation, CC(C)(C)N1C(=O)C(=C(C=N1)O)Cl, provides a linear description of the compound's connectivity, clearly indicating the tert-butyl group attachment to the nitrogen atom and the positioning of chloro and hydroxyl substituents. The International Chemical Identifier string, InChI=1S/C8H11ClN2O2/c1-8(2,3)11-7(13)6(9)5(12)4-10-11/h4,12H,1-3H3, offers an alternative structural representation that facilitates computational analysis and database searches.

Property Value Source Reference
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Chemical Abstracts Service Number 88093-48-5
International Chemical Identifier Key HYHVRDPIPYBIRC-UHFFFAOYSA-N
Logarithm of Partition Coefficient 1.35730

The three-dimensional molecular geometry of this compound reveals important structural features that influence its chemical behavior and potential interactions. The pyridazine ring system adopts a planar configuration, characteristic of aromatic heterocycles, while the tert-butyl substituent introduces significant steric bulk that can influence both chemical reactivity and molecular interactions. The positioning of the chloro substituent at the 4-position and the hydroxyl group at the 5-position creates a specific electronic environment that affects the compound's tautomeric behavior and chemical reactivity patterns.

Position within Pyridazinone Chemical Family

The pyridazinone chemical family represents one of the most extensively studied classes of six-membered nitrogen-containing heterocycles, with compounds in this family demonstrating remarkable structural diversity and chemical versatility. This compound occupies a distinctive position within this family due to its specific substitution pattern and the resulting electronic properties. Pyridazinones are characterized by the presence of two adjacent nitrogen atoms within the six-membered ring, creating a unique electronic environment that distinguishes them from other diazine isomers such as pyrimidines and pyrazines.

The compound's position within the pyridazinone family is further defined by its tautomeric behavior, a characteristic feature of pyridazinone derivatives. The equilibrium between the pyridazinone form and the corresponding pyridazinol tautomer represents a fundamental aspect of these compounds' chemical behavior. Research has demonstrated that pyridazinones typically exist predominantly in the oxo form, with the specific tautomeric preference influenced by substituent effects and environmental conditions. In the case of this compound, the presence of the hydroxyl substituent at the 5-position introduces additional complexity to the tautomeric equilibrium, potentially stabilizing certain tautomeric forms through intramolecular hydrogen bonding interactions.

The structural relationship between this compound and other pyridazinone derivatives reveals important patterns in structure-activity relationships within this chemical family. Comparative analysis with related compounds such as 2-butyl-4-chloro-5-hydroxypyridazin-3-one and 2-butyl-4-chloro-5-methoxypyridazin-3(2H)-one demonstrates how substituent modifications can influence molecular properties and potential applications. The tert-butyl group in the target compound provides enhanced steric bulk compared to linear alkyl substituents, potentially affecting both chemical reactivity and biological activity patterns.

Historical Context and Discovery

The historical development of pyridazinone chemistry can be traced back to the late nineteenth century, when the fundamental pyridazine ring system was first synthesized and characterized. The field has evolved significantly since these early discoveries, with modern synthetic methodologies enabling the preparation of increasingly complex pyridazinone derivatives with precisely controlled substitution patterns. The discovery and development of this compound represents a continuation of this historical progression, reflecting advances in both synthetic methodology and structural characterization techniques.

The evolution of pyridazinone chemistry has been marked by several key milestones that have shaped our current understanding of these compounds. Early research focused primarily on the fundamental chemical properties of the pyridazine ring system, while subsequent investigations expanded to explore the effects of various substituents on chemical reactivity and biological activity. The development of sophisticated synthetic methodologies has enabled researchers to prepare increasingly complex pyridazinone derivatives, including compounds with multiple substituents and challenging substitution patterns such as those found in this compound.

Contemporary research in pyridazinone chemistry has been driven by the recognition of these compounds' potential applications in various fields, particularly medicinal chemistry and materials science. The systematic investigation of structure-activity relationships has revealed important insights into how specific substitution patterns influence both chemical properties and biological activities. This research has contributed to the development of more sophisticated synthetic strategies and has expanded our understanding of the fundamental chemical principles governing pyridazinone behavior.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual chemical properties to encompass its role as a representative example of advanced heterocyclic design and synthesis. This compound exemplifies the sophisticated approaches now available for the preparation of complex heterocyclic structures with precisely controlled substitution patterns and electronic properties. The systematic study of such compounds contributes to our fundamental understanding of heterocyclic chemistry and provides valuable insights into structure-property relationships that can guide the design of new compounds with desired characteristics.

The compound's significance in contemporary research is further enhanced by its potential as a synthetic intermediate for the preparation of more complex heterocyclic systems. The presence of multiple reactive functional groups, including the hydroxyl and chloro substituents, provides numerous opportunities for further chemical modification through various synthetic transformations. This versatility makes the compound particularly valuable as a building block for the synthesis of more elaborate molecular structures, including fused ring systems and other complex heterocyclic architectures.

Properties

IUPAC Name

2-tert-butyl-4-chloro-5-hydroxypyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-8(2,3)11-7(13)6(9)5(12)4-10-11/h4,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHVRDPIPYBIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10715799
Record name 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88093-48-5
Record name 2-tert-Butyl-4-chloro-5-hydroxypyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10715799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Fluoro-3-hydroxypyridine is a common starting material for constructing the pyridazinone ring.
  • The tert-butyl substituent is introduced via nucleophilic substitution using tert-butoxide.
  • Protective groups such as MEM (methoxyethoxymethyl) ethers are used to protect hydroxyl groups during intermediate steps.
  • Halogenation is performed using N-bromosuccinimide (NBS) or other halogenating agents.

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Protection MEM chloride in presence of base Protection of hydroxyl group to form MEM ethers
2 Nucleophilic substitution tert-Butoxide ion displaces fluoro substituent Introduction of tert-butyl group at position 2
3 Bromination N-Bromosuccinimide (NBS) in acetic acid Bromination at position 6 or 4 to form bromo intermediates
4 Suzuki Coupling Boronic acids, Pd catalyst, base Introduction of aryl or alkyl substituents at position 5
5 Deprotection Trifluoroacetic acid in dichloromethane Removal of MEM protecting groups to reveal hydroxyl groups
6 Chlorination Selective chlorination reagents (e.g., SOCl2) Introduction of chlorine at position 4
7 Hydroxylation Hydrolysis or oxidation as needed Formation of 5-hydroxypyridazinone structure

This sequence is adapted from methods used in related pyridazinone derivatives and optimized for the target compound.

Representative Synthetic Route from Literature

Based on the synthesis of structurally related compounds (e.g., 3-hydroxypyridin-2(1H)-ones and pyridazinones), the following route is illustrative:

  • Intermediate B Preparation: Starting from 2-fluoro-3-hydroxypyridine, iodination at position 6 is performed, followed by MEM protection of the hydroxyl group.
  • tert-Butyl Introduction: The 2-fluoro substituent is selectively displaced by tert-butoxide to yield the tert-butyl ether intermediate.
  • Bromination: The intermediate is brominated with NBS to provide a bromo-substituted pyridine derivative.
  • Suzuki Coupling: Reaction with appropriate boronic acids under Pd-catalyzed conditions introduces the desired substituent at position 5.
  • Deprotection and Final Functionalization: Treatment with trifluoroacetic acid removes MEM groups, and subsequent selective chlorination and hydroxylation yield the target compound.

Reaction Conditions and Yields

Reaction Step Conditions Yield (%) Notes
MEM Protection MEM chloride, base, room temp 75–85 Efficient protection of hydroxyl
tert-Butyl Substitution tert-Butoxide, DMF, 50°C 70–80 Selective displacement of fluoro
Bromination NBS, acetic acid, room temp 80–90 Selective bromination at desired site
Suzuki Coupling Pd catalyst, boronic acid, base, reflux 80–87 High yield coupling reaction
Deprotection TFA, DCM, room temp 85–90 Clean removal of MEM groups
Chlorination SOCl2 or equivalent, controlled temp 70–80 Selective chlorination at position 4

These yields are consistent with reported literature for similar pyridazinone derivatives.

Analytical and Research Findings

  • The purity and identity of intermediates and final products are confirmed by NMR, MS, and HPLC analysis.
  • The tert-butyl group introduction via nucleophilic substitution is highly regioselective and efficient.
  • Suzuki coupling allows for versatile substitution at position 5, enabling structural diversification.
  • Protective group strategies (MEM) are crucial for maintaining functional group integrity during multi-step synthesis.
  • Chlorination and hydroxylation steps require careful control of reaction conditions to avoid over-substitution or degradation.

Summary Table of Key Intermediates and Their Roles

Intermediate Role in Synthesis Key Transformation
2-Fluoro-3-hydroxypyridine Starting pyridine core Base for substitution and protection steps
MEM-Protected Pyridine Protects hydroxyl group Enables selective functionalization
tert-Butyl Ether Intermediate Introduces tert-butyl group at position 2 Nucleophilic substitution
Bromo-Substituted Pyridine Site for Suzuki coupling Halogenation intermediate
Suzuki Coupling Product Introduces aryl or alkyl substituent at position 5 Pd-catalyzed cross-coupling
Deprotected Pyridazinone Reveals hydroxyl group Acid-mediated deprotection
Chlorinated Pyridazinone Final chlorination step Selective halogenation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide, ammonia, or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one may have applications in various fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development for treating diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It may involve binding to enzymes, receptors, or other molecular targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological/Functional Properties Applications/Findings References
This compound 2: tert-butyl; 4: Cl; 5: OH ~230.69* Not explicitly reported; hydroxyl group may enhance polarity Potential intermediate for drug discovery
2-tert-Butyl-4-chloro-5-[4-(2-fluoroethoxy)benzyloxy]pyridazin-3(2H)-one 2: tert-butyl; 4: Cl; 5: 4-(2-fluoroethoxy)benzyloxy 354.80 Radiopharmaceutical potential (18F-labeled analog) PET imaging agent development
2-(5-Bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one 2: bromopentyl; 4: Cl; 5: ethylamino (4-methoxyphenyl) ~409.71* α1-Adrenergic receptor antagonism Hypertension and BPH treatment research
2-tert-Butyl-4-chloro-5-(2-nitrophenoxy)pyridazin-3(2H)-one 2: tert-butyl; 4: Cl; 5: 2-nitrophenoxy 323.73 Nitro group may confer redox activity Intermediate for nitroaromatic compounds
4-Chloro-5-(cyclobutylmethoxy)pyridazin-3(2H)-one 4: Cl; 5: cyclobutylmethoxy 214.65 Safety data available (GHS classification) Agrochemical or pharmaceutical research

*Calculated based on molecular formulas.

Key Comparative Insights:

Substituent-Driven Bioactivity: The fluoroethoxybenzyloxy substituent in the 18F-labeled analog (C17H20ClFN2O3) enables its use in positron emission tomography (PET) imaging, as demonstrated in radiopharmaceutical studies . The ethylamino and bromopentyl groups in the α1-adrenergic antagonist enhance receptor binding and pharmacokinetic properties, critical for cardiovascular and urological therapeutics .

Impact of tert-Butyl Group :

  • The tert-butyl group in the title compound and its analogs improves metabolic stability by shielding reactive sites, a feature observed in antioxidant studies of tert-butyl-containing molecules like BHA (2(3)-tert-butyl-4-hydroxyanisole) .

Crystallographic and Structural Features: Crystal structures of analogs (e.g., C17H20ClFN2O3) reveal triclinic systems with dihedral angles between pyridazinone and aryl rings (e.g., 41.37°), influencing molecular packing and intermolecular interactions . Disorder in side-chain conformations (e.g., bromopentyl chain in C14H17BrClN3O2) highlights structural flexibility, which may affect binding to biological targets .

Synthetic Methodologies :

  • Common synthesis routes involve nucleophilic substitution (e.g., K2CO3-mediated alkylation in acetone) or multi-step protocols with tosyl intermediates (e.g., compound I in ) .
  • Automated synthesis pipelines are emerging for 18F-labeled derivatives, emphasizing efficiency in radiopharmaceutical production .

Biological Activity

2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one is a synthetic compound belonging to the pyridazinone family, known for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in drug development and enzyme interaction studies.

Comparative Biological Activity

To understand the biological activity of this compound in comparison to similar compounds, a table summarizing the activity of related pyridazinones is provided below:

Compound NameInhibition Activity (IC50)Notes
This compoundTBDPotential for enzyme inhibition
2-tert-Butyl-4-chloro-5-methoxypyridazin-3(2H)-oneTBDSimilar structural characteristics
2-tert-Butyl-4-chloro-5-aminopyridazin-3(2H)-oneTBDVariations in functional groups may affect activity

Note: The specific IC50 values for the compounds are yet to be determined through experimental studies.

Synthesis and Characterization

Research indicates that this compound can be synthesized through various methods involving tert-butyl chloride and chlorinating agents under controlled conditions. The reaction typically occurs in solvents like tetrahydrofuran, with yields varying based on the specific reaction conditions employed .

Applications in Medicinal Chemistry

The compound has shown potential as an intermediate in the synthesis of other biologically active molecules. Its hydroxypyridazine structure may confer unique properties that could be exploited in drug development. For instance, studies suggest that similar compounds exhibit antiviral and anti-inflammatory activities, indicating a promising avenue for further exploration of this compound's therapeutic potential .

Toxicological Profile

While comprehensive toxicological data specific to this compound is limited, related compounds have been evaluated for their safety profiles. It is essential for future studies to assess the toxicity and safety of this compound in biological systems to establish its viability for clinical applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one, and how can reaction conditions be optimized to minimize by-products?

  • Methodology : Begin with tert-butyl-substituted pyridazine intermediates, followed by regioselective chlorination using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Introduce the hydroxyl group via controlled oxidation (e.g., KMnO₄ in acidic conditions) or hydrolysis. Optimize temperature (e.g., 0–25°C for chlorination) and stoichiometry to suppress side reactions like over-chlorination or hydroxyl group displacement .

Q. How can X-ray crystallography be employed to resolve the molecular structure and confirm regiochemistry?

  • Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Key parameters include bond angles (e.g., N–C–Cl ~120°) and torsional angles to confirm tert-butyl orientation. Reference analogous structures (e.g., bromopentyl derivatives) for validation .

Q. What chromatographic techniques are suitable for purifying this compound, and how can solvent systems be optimized?

  • Methodology : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (e.g., 60:40 to 90:10). For TLC, use silica gel and ethyl acetate/hexane (3:7). Adjust pH (e.g., 6.5 with ammonium acetate buffer) to enhance resolution and minimize tailing .

Q. How can spectroscopic data (NMR, IR) distinguish between positional isomers or tautomeric forms?

  • Methodology : Compare 1H^1H-NMR chemical shifts for pyridazinone protons (δ 6.5–8.0 ppm) and tert-butyl protons (δ 1.2–1.4 ppm). IR carbonyl stretches (~1700 cm1^{-1}) confirm the ketone group. Discrepancies in 13C^{13}C-NMR signals for Cl-bearing carbons (~110 ppm) help identify regioisomers .

Advanced Research Questions

Q. What strategies enable selective functionalization of the hydroxyl group while preserving the chloro and tert-butyl substituents?

  • Methodology : Protect the hydroxyl group as a silyl ether (e.g., TBSCl) before performing nucleophilic substitutions. Use mild coupling agents (e.g., EDC/HOBt) for esterification or amidation. Monitor reactivity via LC-MS to avoid tert-butyl cleavage under acidic/basic conditions .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Perform DFT calculations (e.g., Gaussian or MOE) to evaluate boron-ester intermediate stability. Assess charge distribution on the pyridazinone ring to identify reactive sites. Validate predictions with experimental data from analogous boronate esters .

Q. What mechanistic insights explain contradictions in chlorination efficiency across different synthetic protocols?

  • Methodology : Conduct kinetic studies using in situ 19F^{19}F-NMR or HPLC to track intermediate formation. Compare chlorination rates under varying conditions (e.g., Lewis acid catalysts vs. neat SOCl₂). Identify steric effects from the tert-butyl group using molecular dynamics simulations .

Q. How does the compound interact with biomacromolecules (e.g., enzymes) in vitro, and what assays validate these interactions?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity. Pair with molecular docking (e.g., AutoDock Vina) to map interactions with active sites. Reference fluorinated analogs (e.g., Flurpiridaz derivatives) for SAR trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(tert-Butyl)-4-chloro-5-hydroxypyridazin-3(2H)-one

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